molecular formula C18H19N3O5 B433397 ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate CAS No. 300589-54-2

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B433397
CAS No.: 300589-54-2
M. Wt: 357.4g/mol
InChI Key: XRRDWHLWBRCGAX-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyran-3-carboxylate family, characterized by a six-membered pyran ring substituted with amino, cyano, ethoxy-oxoethyl, and pyridinyl groups. Such derivatives are synthesized via multicomponent reactions involving aldehydes, malononitrile, and ethyl acetoacetate, often catalyzed by bases or ionic liquids .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-pyridin-3-yl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-3-24-14(22)8-13-16(18(23)25-4-2)15(11-6-5-7-21-10-11)12(9-19)17(20)26-13/h5-7,10,15H,3-4,8,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRDWHLWBRCGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : Pyridine-3-carbaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Kojic acid undergoes nucleophilic attack on the α,β-unsaturated nitrile, facilitated by the Lewis acid catalyst.

  • Cyclization : Intramolecular cyclization forms the pyran ring, followed by tautomerization to stabilize the final product.

Optimization Data

ParameterOptimal ConditionYield (%)Reaction Time (min)
Catalyst Loading0.004 g SnCl₄/SiO₂ NPs9515
Temperature100°C9220
SolventSolvent-free9515
Alternative CatalystsZrCl₄, ZnCl₂<70>60

The superiority of SnCl₄/SiO₂ NPs lies in its high surface area (∼500 m²/g) and acid strength, which enhance reaction kinetics and reduce side reactions.

Stepwise Synthesis via Knoevenagel-Michael-Cyclization Sequence

An alternative stepwise approach involves isolating intermediates at each stage, allowing for precise control over regioselectivity and functional group compatibility.

Synthetic Pathway

  • Knoevenagel Condensation :

    • Reactants : Pyridine-3-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.2 mmol).

    • Conditions : Ethanol, piperidine (10 mol%), reflux at 80°C for 2 hours.

    • Intermediate : (E)-Ethyl 2-cyano-3-(pyridin-3-yl)acrylate (Yield: 88%).

  • Michael Addition :

    • Reactants : Kojic acid (1.0 mmol) and the above intermediate.

    • Conditions : THF, DBU (1,8-diazabicycloundec-7-ene, 15 mol%), 60°C for 4 hours.

    • Intermediate : Ethyl 2-((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)-3-cyano-3-(pyridin-3-yl)propanoate (Yield: 82%).

  • Cyclization and Functionalization :

    • Conditions : Acetic anhydride, 120°C, 6 hours.

    • Product : this compound (Yield: 75%).

Advantages and Limitations

  • Advantages : Higher purity (≥98% by HPLC), scalability to gram-scale batches.

  • Limitations : Longer reaction time (12 hours total), higher solvent consumption.

Catalytic Systems and Solvent Effects

Catalyst selection critically impacts reaction efficiency. Comparative studies reveal:

CatalystSolventYield (%)Reaction Time (min)
SnCl₄/SiO₂ NPsSolvent-free9515
ZrCl₄Solvent-free6845
ZnCl₂Ethanol7260
No catalystSolvent-free<5180

SnCl₄/SiO₂ NPs outperform other catalysts due to synergistic Lewis acid and Brønsted acid sites, which activate both electrophilic and nucleophilic reactants. Solvent-free conditions minimize side reactions and simplify purification.

Purification and Characterization

Purification :

  • Chromatography : Silica gel column chromatography using ethyl acetate/hexane (3:7) eluent achieves >99% purity.

  • Recrystallization : Ethanol-water (8:2) yields crystalline product with melting point 198–200°C.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 6.32 (s, 1H, NH₂), 4.35 (q, J=7.1 Hz, 4H, -OCH₂CH₃), 3.89 (s, 2H, -CH₂COOEt).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester).

Green Chemistry Considerations

The SnCl₄/SiO₂ NPs protocol aligns with green chemistry principles:

  • Solvent-free conditions reduce waste generation.

  • Catalyst recyclability : The nano-catalyst retains 85% activity after five cycles.

  • Atom economy : 92%, calculated from molecular weights of reactants and product.

Comparative Analysis of Methods

ParameterOne-Pot MethodStepwise Method
Yield95%75%
Time15–30 min12 hours
Purity95%98%
ScalabilitySuitable for industrialLab-scale only
Environmental ImpactLow (solvent-free)Moderate (solvent use)

The one-pot method is preferable for industrial applications, while the stepwise approach suits small-scale medicinal chemistry studies requiring high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano or carbonyl groups to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution at the pyran or pyridinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for coupling reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemical Intermediates

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. Its derivatives are utilized in organic synthesis to develop new materials with unique properties.

Research has indicated that this compound exhibits notable biological activities, including:

Antimicrobial Properties : It has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL, indicating its potential as an antimicrobial agent.

Anticancer Activity : In vitro studies demonstrate significant anticancer potential against multiple cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For instance, one study reported an IC50 value of 0.0517 μM against A549 cells, suggesting strong cytotoxic effects attributed to mechanisms like apoptosis induction and cell cycle arrest.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, influencing cellular processes and offering new avenues for drug development.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The substituents at positions 2 and 4 of the pyran ring significantly influence physicochemical properties and applications. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Formula Key Properties/Applications Reference ID
Target: Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate 2-(2-ethoxy-2-oxoethyl) 3-pyridinyl C₁₉H₂₀N₃O₅ Hypothetical synthesis via ethyl cyanoacetate and pyridinyl aldehyde (analogous to ). N/A
Ethyl 6-amino-5-cyano-2-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate Methyl 3-pyridinyl C₁₆H₁₅N₃O₃ Planar pyran ring; N–H⋯O/N hydrogen bonds stabilize crystal packing .
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate Methyl 4-nitrophenyl C₁₇H₁₅N₃O₅ Crystal structure resolved; intermolecular interactions analyzed via Hirshfeld surfaces .
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 4-methylphenyl 4-methylphenyl C₂₄H₂₂N₂O₃ Synthesized via four-component reaction in water; used as organic intermediates .
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate Methyl Isopropyl C₁₃H₁₈N₂O₃ Exhibits antibacterial/antifungal activities; NH⋯N/O hydrogen bonds in crystal lattice .
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate Phenyl 2-chlorophenyl C₂₁H₁₇ClN₂O₃ Potential pharmacological applications (e.g., antitumor); no explicit bioactivity reported .

Physicochemical Properties

  • Crystallography : Methyl and aryl-substituted analogs exhibit planar pyran rings (r.m.s. deviation ≤ 0.059 Å) stabilized by N–H⋯O/N hydrogen bonds .
  • Thermal Stability : Melting points range from 118°C (isopropyl analog) to higher values for nitro-substituted derivatives, correlating with substituent polarity .

Biological Activity

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a synthetic compound belonging to the pyran family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring substituted with various functional groups, including an amino group, cyano group, and a carboxylate moiety. These structural elements contribute to its unique chemical properties and biological activities. The presence of the pyridine moiety further enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling.
  • Receptor Modulation : It can interact with receptors, potentially affecting neurotransmission and other signaling pathways.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may protect cells from oxidative stress.

Anticancer Properties

Research has indicated that derivatives of pyran compounds exhibit significant anticancer activity. For instance, ethyl 6-amino-5-cyano derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
7kHI-600.25
7lUACC-620.24
5eHCT-1160.58

These results suggest that the presence of electron-withdrawing groups like cyano and carboxylate enhances cytotoxicity against cancer cells .

Antimicrobial Activity

Ethyl 6-amino derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit activity against a range of bacteria and fungi:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate potential for development as antimicrobial agents .

Case Studies

  • Corrosion Inhibition : A study investigated the use of ethyl 6-amino derivatives as corrosion inhibitors in mild steel environments. The electrochemical measurements indicated effective inhibition at concentrations ranging from 106M10^{-6}M to 103M10^{-3}M, showcasing the compound's versatility beyond biological applications .
  • Anticancer Mechanisms : In vitro studies have demonstrated that ethyl 6-amino derivatives induce apoptosis in cancer cells through caspase activation pathways, suggesting a mechanism for their anticancer effects .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this pyran derivative?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) or base-catalyzed cyclization. Key approaches include:

  • Base-mediated cyclization : React α,β-ethylenic nitriles with ethyl acetoacetate in ethanol under reflux (3–6 hours, pyridine as a base) .
  • Multicomponent reactions : Combine aldehydes, malononitrile, and ethyl acetoacetate in water or ionic liquids (e.g., [2-aminobenzoato][PF6]) for improved yields .

Q. Table 1: Comparison of Synthetic Conditions

MethodSolventCatalyst/BaseYield (%)Reference
Base-mediated cyclizationEthanolPyridine75
MCR in waterWaterNone82–90
Ionic liquid-assisted[2-aminobenzoato][PF6]None88

Critical Parameters : Monitor reaction progress via TLC and optimize solvent polarity to stabilize intermediates.

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer: A combination of IR , NMR , and X-ray crystallography is critical:

  • IR : Confirm cyano (νCN: 2183 cm⁻¹), amino (νNH₂: 3334–3398 cm⁻¹), and carbonyl (νC=O: 1692 cm⁻¹) groups .
  • NMR : Key signals include ethoxy protons (δ ~1.29 ppm, triplet) and pyridin-3-yl aromatic protons (δ ~7.0–8.5 ppm) .
  • X-ray crystallography : Resolve hydrogen bonding (N–H⋯O/N interactions) and planar pyran ring geometry (r.m.s. deviation <0.06 Å) .

Q. Table 2: Representative NMR Data (CDCl₃)

Proton Environmentδ (ppm)MultiplicityReference
Ethoxy CH₃1.29Triplet
NH₂4.48Singlet
Pyridin-3-yl aromatic7.2–8.1Multiplet

Advanced Research Questions

Q. How do substituents influence hydrogen bonding and crystal packing?

Methodological Answer: The pyridin-3-yl and ethoxycarbonyl groups dictate intermolecular interactions:

  • N–H⋯N/O bonds : The NH₂ group forms hydrogen bonds with cyano N and ethoxy O, creating chains (R₂²(12) motif) parallel to the [100] axis .
  • Substituent effects : Bulky groups (e.g., 4-methylphenyl) reduce packing efficiency, while smaller substituents (e.g., propyl) enhance crystallinity .

Data Contradiction Analysis : Discrepancies in reported melting points (e.g., 118°C vs. 125°C) may arise from polymorphism or solvent recrystallization history. Use differential scanning calorimetry (DSC) to validate .

Q. Can computational methods predict reaction pathways for derivatives?

Methodological Answer: Yes. Quantum chemical calculations (e.g., DFT) and reaction path searches can optimize synthetic routes:

  • ICReDD’s approach : Combine quantum calculations with information science to narrow experimental conditions, reducing development time by 40–60% .
  • Example : Simulate transition states for cyclization steps to identify energy barriers and solvent effects .

Q. Table 3: Computational Parameters for Reaction Optimization

ParameterValueReference
Basis SetB3LYP/6-31G*
Solvent ModelPCM (Water)
Energy Barrier (kcal/mol)15–20

Q. How to address contradictions in biological activity data among pyran derivatives?

Methodological Answer: Contradictions often stem from substituent-dependent bioactivity:

  • Antibacterial activity : Pyridin-3-yl derivatives show enhanced activity due to π-π stacking with bacterial enzyme pockets, but steric hindrance from ethoxy groups may reduce efficacy .
  • In vitro validation : Use standardized assays (e.g., MIC for antimicrobial activity) and control substituent electronic profiles (Hammett σ values) .

Key Strategy : Compare IC₅₀ values across derivatives with systematic substituent variation (e.g., 4-isopropyl vs. 4-propyl) to isolate structure-activity relationships .

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